

(S,R)-CFT8634 chemical structure and IUPAC name

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Compound of Interest					
Compound Name:	(S,R)-CFT8634				
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An In-Depth Technical Guide to (S,R)-CFT8634

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, IUPAC name, mechanism of action, and available data for the investigational compound **(S,R)-CFT8634**.

Chemical Structure and IUPAC Name

(S,R)-CFT8634 is a potent and selective orally bioavailable degrader of Bromodomain-containing protein 9 (BRD9).[1][2] It is classified as a Bifunctional Degradation Activating Compound (BiDAC™), a type of Proteolysis Targeting Chimera (PROTAC).[1][3] The molecule is comprised of a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]

The IUPAC name for the active stereoisomer, CFT8634, is (S)-3-((4-(4-((S)-1-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-dihydropyridin-3-yl)benzyl)-3,3-difluoropiperidin-4-yl)piperazin-1-yl)-3-fluorophenyl)amino)piperidine-2,6-dione.[6] The "(S,R)" designation likely refers to the stereochemistry at the two chiral centers of the molecule.

Image of the chemical structure of (S,R)-CFT8634:

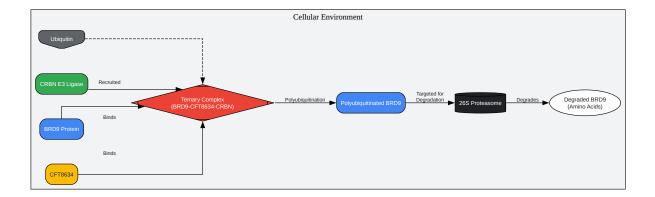
(A visual representation of the chemical structure would be placed here in a full whitepaper.)

Mechanism of Action



CFT8634 functions by hijacking the body's natural protein disposal system to selectively eliminate BRD9.[7][8] This mechanism is hypothesized to be effective in treating cancers with a dependency on BRD9, such as synovial sarcoma and other SMARCB1-perturbed tumors.[8][9]

The process involves the formation of a ternary complex between CFT8634, the BRD9 protein, and the CRBN E3 ubiquitin ligase.[6][8] This proximity, induced by the bifunctional nature of CFT8634, allows for the polyubiquitination of BRD9 by the E3 ligase.[6][8] The polyubiquitin chain acts as a tag, marking the BRD9 protein for degradation by the 26S proteasome.[6]



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Mechanism of action for CFT8634.

Quantitative Data

Preclinical studies have demonstrated the potency and selectivity of CFT8634 in degrading BRD9. The following table summarizes key in vitro data.



Cell Line	Assay	Metric	Value	Reference
Synovial Sarcoma Cell Line	BRD9 Degradation	DC50	2 nM	[8][9]
SMARCB-1 deficient cells	BRD9 Degradation	DC50	2.7 nM	[4]
HEK293T (HiBiT- BRD9)	BRD9 Degradation	DC50	3 nM	[10]
Yamato-SS	BRD9 Degradation	DC50	5 nM	
G-401	BRD9 Degradation	DC50	4 nM	
A-204	BRD9 Degradation	DC50	11 nM	
HEK293T (HiBiT- BRD4)	BRD4 Degradation	DC50	>10 μM	

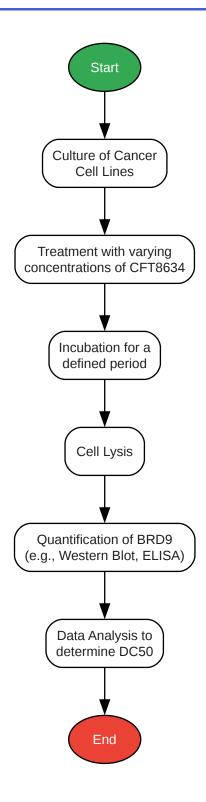
Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the general methodologies employed in the preclinical evaluation of CFT8634 can be outlined.

In Vitro Degradation Assays

The half-maximal degradation concentration (DC50) was determined in various cancer cell lines. A common workflow for such an assay is as follows:





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General workflow for in vitro degradation assays.

In Vivo Tumor Growth Inhibition Studies



The anti-tumor activity of CFT8634 was assessed in vivo using xenograft models. The general protocol for these experiments is as follows:

- Animal Model: Immunocompromised mice (e.g., NOD SCID) are used.
- Tumor Implantation: Human cancer cell lines (e.g., NCI-H929 multiple myeloma) are implanted subcutaneously.[11]
- Treatment: Once tumors reach a specified size, mice are treated orally with a vehicle control
 or CFT8634 at various doses and schedules (e.g., once daily for 21 days).[11]
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of BRD9 levels).

Clinical Development

CFT8634 is currently being evaluated in a Phase 1/2 clinical trial (NCT05355753) for the treatment of synovial sarcoma and SMARCB1-null tumors.[1][12] The trial is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of CFT8634.[12] Initial results from the Phase 1 dose-escalation portion of the study have been presented.[13]

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